5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine
Overview
Description
5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.608 Da and is a solid in form .
Molecular Structure Analysis
The molecular structure of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine includes a pyrrolopyridine core with a chlorine atom at the 5th position and a methyl group at the 7th position . The compound’s InChI key is FHZBSORNJHMVPY-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine are not available, related 1H-pyrrolo pyridine derivatives have been studied for their reactivity .Physical And Chemical Properties Analysis
5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine has a density of 1.4±0.1 g/cm3, a boiling point of 315.9±37.0 °C at 760 mmHg, and a flash point of 174.2±12.1 °C . It has a polar surface area of 29 Å2 and a molar refractivity of 46.3±0.3 cm3 .Scientific Research Applications
Methods of Application
Results: Compounds derived from this pyrrolopyridine have shown promise in inhibiting kinase activity, which is crucial in cancer therapy .
Organic Synthesis
Methods of Application
Results: The use of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine has led to the efficient synthesis of diverse heterocycles, which are core structures in many pharmaceuticals .
Biochemistry
Methods of Application
Results: Research has indicated that derivatives of this compound can bind to key enzymes and receptors, influencing signaling pathways within cells .
Pharmacology
Methods of Application
Results: Derivatives have shown efficacy in preclinical models, with favorable ADME properties and significant therapeutic effects in reducing tumor growth and inflammation .
Material Science
Methods of Application
Results: Materials incorporating this pyrrolopyridine exhibit improved conductivity and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Biological Chemistry
Methods of Application
Results: Findings suggest that derivatives can act as intercalating agents, affecting DNA synthesis and potentially serving as leads for anticancer drugs .
Anticancer Research
Methods of Application
Results: Some derivatives have demonstrated potent FGFR inhibitory activity, with one compound showing significant inhibition of breast cancer cell proliferation and metastasis .
Antibacterial and Antifungal Applications
Methods of Application
Results: The synthesized marinoquinolines have displayed moderate antineoplastic properties and are effective in combating malaria and inhibiting acetylcholinesterase in the human central nervous system .
Diabetes Treatment
Methods of Application
Results: Pharmaceutical research has concentrated on the development of such inhibitors, with some showing promise in preclinical studies .
Analytical Chemistry
Methods of Application
Results: The sensors show high selectivity and sensitivity, making them valuable tools in environmental monitoring and diagnostics .
Neuropharmacology
Methods of Application
Results: Some derivatives have shown significant inhibitory effects, suggesting their potential use as therapeutic agents in neuropharmacology .
Environmental Science
Methods of Application
Results: Preliminary studies indicate that certain derivatives can effectively reduce the toxicity of pollutants, offering a promising approach to environmental cleanup efforts .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-8)4-7(9)11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKVGKZTXJCGKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)Cl)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694604 | |
Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
930790-54-8 | |
Record name | 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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